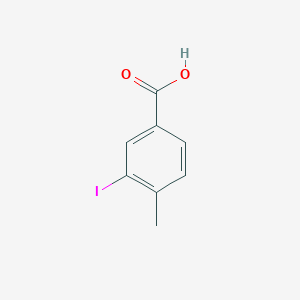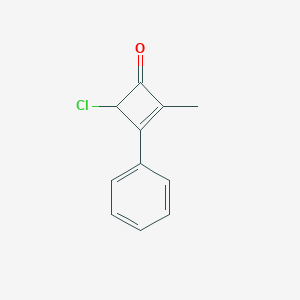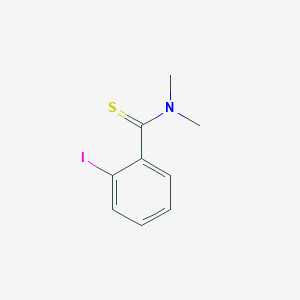![molecular formula C18H22N8O2S2 B303397 2-(5-Ethyl-2-methylpyrazol-3-yl)-5-[2-[[5-(5-ethyl-2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethylsulfanyl]-1,3,4-oxadiazole](/img/structure/B303397.png)
2-(5-Ethyl-2-methylpyrazol-3-yl)-5-[2-[[5-(5-ethyl-2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethylsulfanyl]-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Ethyl-2-methylpyrazol-3-yl)-5-[2-[[5-(5-ethyl-2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethylsulfanyl]-1,3,4-oxadiazole is a complex organic compound that features both pyrazole and oxadiazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-2-methylpyrazol-3-yl)-5-[2-[[5-(5-ethyl-2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethylsulfanyl]-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of diacylhydrazines in the presence of dehydrating agents such as phosphorus oxychloride.
Linking the Rings: The final step involves linking the pyrazole and oxadiazole rings through a sulfanyl bridge. This can be achieved by reacting the pyrazole derivative with a suitable oxadiazole precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening the ring and leading to various reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazole or oxadiazole derivatives.
Substitution: Functionalized pyrazole and oxadiazole derivatives.
科学研究应用
Chemistry
The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent. Research is ongoing to explore its efficacy and safety in these roles.
Industry
In the industrial sector, the compound is explored for its potential use in materials science, particularly in the development of novel polymers and advanced materials with specific properties.
作用机制
The compound’s mechanism of action is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The pyrazole and oxadiazole rings can interact with proteins, nucleic acids, and other biomolecules, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole: Lacks the additional sulfanyl groups, leading to different chemical properties and applications.
5-(3-ethyl-1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol:
Uniqueness
The presence of both pyrazole and oxadiazole rings, along with the sulfanyl bridges, gives 2-(5-Ethyl-2-methylpyrazol-3-yl)-5-[2-[[5-(5-ethyl-2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethylsulfanyl]-1,3,4-oxadiazole unique chemical properties. These features enhance its versatility in various applications, distinguishing it from other similar compounds.
属性
分子式 |
C18H22N8O2S2 |
|---|---|
分子量 |
446.6 g/mol |
IUPAC 名称 |
2-(5-ethyl-2-methylpyrazol-3-yl)-5-[2-[[5-(5-ethyl-2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H22N8O2S2/c1-5-11-9-13(25(3)23-11)15-19-21-17(27-15)29-7-8-30-18-22-20-16(28-18)14-10-12(6-2)24-26(14)4/h9-10H,5-8H2,1-4H3 |
InChI 键 |
RJOLTERXKKLKFG-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1)C2=NN=C(O2)SCCSC3=NN=C(O3)C4=CC(=NN4C)CC)C |
规范 SMILES |
CCC1=NN(C(=C1)C2=NN=C(O2)SCCSC3=NN=C(O3)C4=CC(=NN4C)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



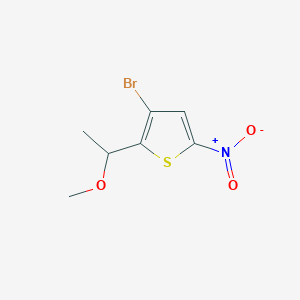
![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303319.png)
![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)
![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)
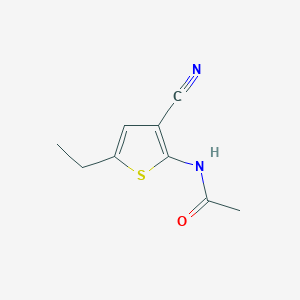
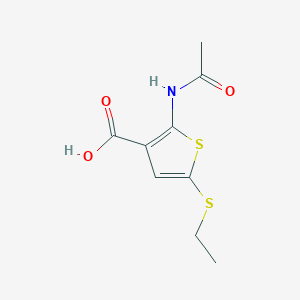
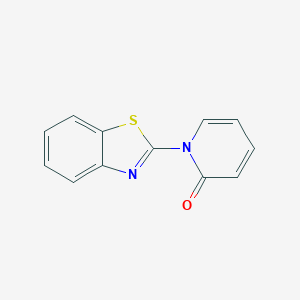
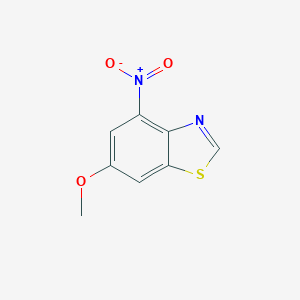
![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)
